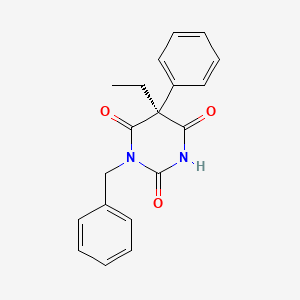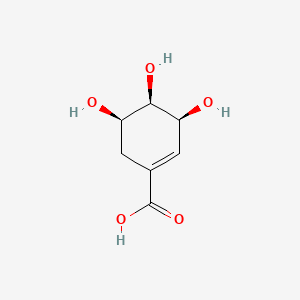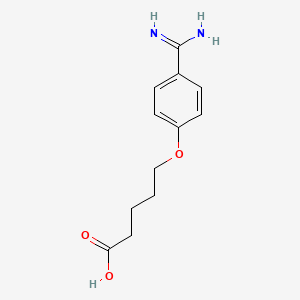![molecular formula C23H28N8 B13405969 4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline CAS No. 805238-87-3](/img/structure/B13405969.png)
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline is a complex organic compound featuring a triazine core substituted with pyrazolyl groups and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3,5-dimethylpyrazole with cyanuric chloride to form the triazine core, followed by substitution with N,N-diethylaniline under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to handle the multi-step synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolyl and aniline groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways . The pyrazolyl and aniline groups may also interact with biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane: Similar structure but lacks the triazine core.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains a pyrazole ring but different substituents and functional groups.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine: Similar pyrazolyl groups but different core structure.
Uniqueness
4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline is unique due to its combination of a triazine core with pyrazolyl and aniline groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
805238-87-3 |
|---|---|
Molecular Formula |
C23H28N8 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline |
InChI |
InChI=1S/C23H28N8/c1-7-29(8-2)20-11-9-19(10-12-20)21-24-22(30-17(5)13-15(3)27-30)26-23(25-21)31-18(6)14-16(4)28-31/h9-14H,7-8H2,1-6H3 |
InChI Key |
JERHCAZKZXMKMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


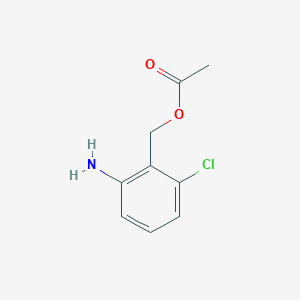
![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)
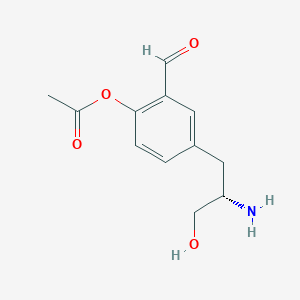
![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
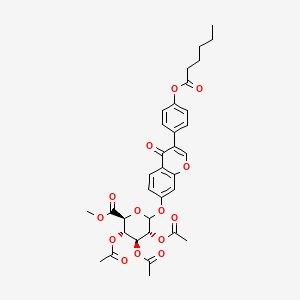
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
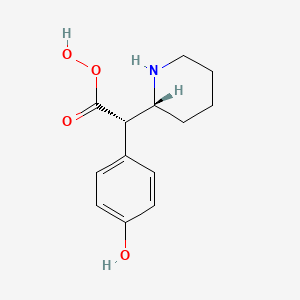
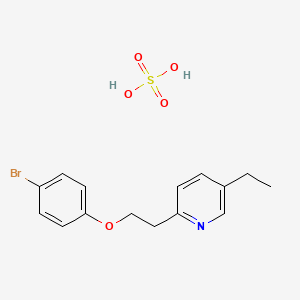
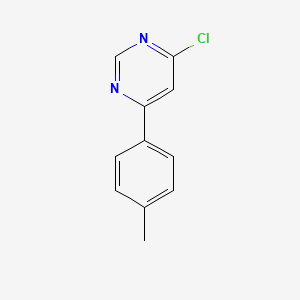
![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)
